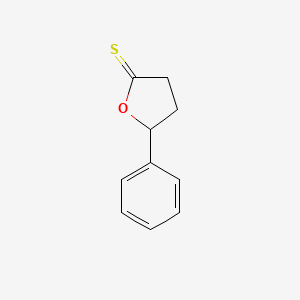
5-Phenyloxolane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyloxolane-2-thione is a heterocyclic organic compound characterized by a five-membered ring structure containing sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyloxolane-2-thione typically involves the reaction of oxolane derivatives with thiolating agents under controlled conditions. One common method includes the use of oxolane-2-thione and phenylmagnesium bromide in an anhydrous environment to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The use of catalysts and solvents like tetrahydrofuran can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyloxolane-2-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxolane ring
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently used
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
5-Phenyloxolane-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Phenyloxolane-2-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- Thiophene-2-thione
- Benzoxazole-2-thione
- Thiazole derivatives
Comparison: 5-Phenyloxolane-2-thione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds like thiophene-2-thione and benzoxazole-2-thione .
Properties
CAS No. |
194725-10-5 |
|---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
5-phenyloxolane-2-thione |
InChI |
InChI=1S/C10H10OS/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
NDVLSKJXYSZKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)OC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Fluoro-3-iodophenyl)methoxy]pyridin-2-amine](/img/structure/B12580069.png)
![2-(2-{2-[4-(Dodecyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12580076.png)
![Benzamide, 3,5-dibromo-N-[(4-fluorophenyl)methyl]-2-hydroxy-](/img/structure/B12580083.png)
![1-Butanol, 2-[[2-(2,6-dimethylphenoxy)ethyl]amino]-, hydrochloride](/img/structure/B12580094.png)
![Oxirane, 2,2-dimethyl-3-[(3S)-3-methyl-4-pentenyl]-](/img/structure/B12580101.png)
![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)
![4-[2-(10-Chloroanthracen-9-YL)ethenyl]-N,N-diphenylaniline](/img/structure/B12580120.png)

![5-[(2,6-Dichlorophenyl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B12580132.png)
![[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-2-isopropyl-6-oxo-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methyl-phenyl] N-ethylsulfamate](/img/structure/B12580133.png)
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12580134.png)
![1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine](/img/structure/B12580137.png)

![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)
